molecular formula C20H23N B082187 Maprotiline CAS No. 10262-69-8

Maprotiline

Cat. No. B082187
CAS RN: 10262-69-8
M. Wt: 277.4 g/mol
InChI Key: QSLMDECMDJKHMQ-UHFFFAOYSA-N
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Description

Maprotiline is a tetracyclic antidepressant that differs from typical tricyclic antidepressants due to its tetracyclic structure, making it a highly selective inhibitor of norepinephrine reuptake. This compound has been explored for its antiproliferative action against cancer cell lines, including its novel in vitro action against Burkitt's lymphoma cell lines, and has shown effects on the expression of inflammatory mediators (McNamara et al., 2014).

Synthesis Analysis

The synthesis of Maprotiline involves multi-step processes, including the formation of tetracyclic key intermediates through Diels-Alder reactions, as seen in the preparation of chlorinated Maprotiline analogues. These processes result in compounds with significant antiproliferative activity against various cancer cell lines (Sultan et al., 2020).

Molecular Structure Analysis

The molecular structure of Maprotiline is a tetracyclic compound, which significantly contributes to its pharmacological profile and selective inhibition of norepinephrine reuptake. This structure has been explored using solid and solution infrared spectra and Density Functional Theory (DFT) calculations to understand its interactions and stability (Yavuz et al., 2009).

Chemical Reactions and Properties

Maprotiline's chemical properties, such as its reactivity and stability, are defined by its tetracyclic structure. The compound has been examined for its interactions with neurotransmitter serotonin, elucidating its pharmacological actions beyond norepinephrine reuptake inhibition (Yavuz et al., 2009).

Physical Properties Analysis

The physical properties of Maprotiline, like solubility and melting point, are influenced by its tetracyclic molecular structure. However, specific studies focusing exclusively on these physical properties were not identified in the current research literature.

Chemical Properties Analysis

Maprotiline's chemical properties involve its pharmacodynamics and pharmacokinetics, characterized by its action as a selective norepinephrine reuptake inhibitor. The compound's chemical interactions, including its affinity for different neurotransmitter systems and its antiproliferative effects, highlight its multifaceted chemical nature (Barbaccia et al., 1986).

Scientific Research Applications

  • Anti-inflammatory Effects : Maprotiline inhibits COX2 and iNOS gene expression in U937 macrophages and reduces carrageenan-induced paw edema in rats, indicating its anti-inflammatory potential (Rafiee, Hajhashemi, & Haghjooy Javanmard, 2019).

  • Cardiac Effects : It acts as an antagonist at cardiac hERG potassium channels, which is relevant in the context of its use in elderly patients and its association with proarrhythmia (Kiesecker et al., 2006).

  • Treatment of Panic Disorder : A comparative study with fluvoxamine showed the efficacy of maprotiline in treating panic disorder (Silverstone, 1988).

  • Intraventricular Conduction Alterations : Maprotiline overdosage can cause serious alterations in intraventricular conduction (Fernández-Quero et al., 2004).

  • Effectiveness in Depression : Studies show maprotiline is effective in treating depression, with bipolar action and beneficial effects in both agitation and retardation (Kessell & Holt, 1975).

  • Apoptosis Induction : Maprotiline induces apoptosis in Neuro-2a cells through activation of JNK-associated caspase-3 pathways, involving Ca(2+) and ERK-dependent anti-apoptotic responses (Jan et al., 2013).

  • Effect on Testicular Development : In a study on newborn male rats, maprotiline hydrochloride affected testicular tissue, testosterone, and gonadotropin levels (Jamali & Shariati, 2018).

  • Effectiveness in Chronic Pain : Maprotiline has been shown to be effective in the treatment of chronic pain (Lindsay & Olsen, 1985).

  • Serum Concentration Monitoring : Elevated serum concentrations achieved with therapeutic doses of maprotiline may be linked to seizure induction (Molnár, 1983).

  • Depression Symptom Reduction : Comparative studies with amitriptyline showed no significant difference in efficacy or side effects for depression treatment (Prusoff et al., 1976).

  • Seizure Risk in Overdose : Maprotiline overdose is more likely to cause seizures but less likely to cause peripheral autonomic and cardiac manifestations compared to tricyclics (Northup et al., 1984).

  • Prophylactic Advantage in Depression : A study involving 1,141 patients showed maprotiline's efficacy in preventing relapse in depression (Rouillon et al., 1989).

  • Pharmacokinetics and Adverse Effects : The study discusses maprotiline's pharmacokinetics, sedative properties, and side effects, highlighting its strong inhibitory effects on norepinephrine uptake (Wells & Gelenberg, 1981).

  • Electrophysiological Effects on Cardiac Preparations : Maprotiline affects transmembrane potentials in cardiac preparations, influencing both fast inward sodium current and slow inward calcium current (Igawa et al., 1988).

  • Effects on Hope and Immunity : A pilot study investigated maprotiline's effects on mental depression and immune reactions of T&B lymphocytes in patients with neurotic depression (Udelman & Udelman, 1985).

  • General Practice Study on Depression : A study on 10,000 general practice patients with depressive illness found maprotiline effective in three-quarters of the patients (Forrest, 1977).

Safety And Hazards

Maprotiline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMDECMDJKHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10347-81-6 (hydrochloride), 58902-67-3 (mesylate)
Record name Maprotiline [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7045029
Record name Maprotiline
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Molecular Weight

277.4 g/mol
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Physical Description

Solid
Record name Maprotiline
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Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L
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Mechanism of Action

Maprotiline exerts its antidepressant action by inhibition of presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. In single doses, the effect of maprotiline on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency and an increase in the alpha-wave amplitude. However, as with other tricyclic antidepressants, maprotiline lowers the convulsive threshold. Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors, an action that is postulated to result in an increase in central noradrenergic and serotonergic activity. Maprotiline is also a moderate peripheral α1 adrenergic antagonist, which may explain the occasional orthostatic hypotension reported in association with its use. Maprotiline also inhibits the amine transporter, delaying the reuptake of noradrenaline and norepinephrine. Lastly, maprotiline is a strong inhibitor of the histamine H1 receptor, which explains its sedative actions.
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Product Name

Maprotiline

CAS RN

10262-69-8
Record name Maprotiline
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Melting Point

93 °C
Record name Maprotiline
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Record name Maprotiline
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,800
Citations
PA Baumann, L Maitre - Journal of International Medical …, 1979 - journals.sagepub.com
… effects of the antidepressant drug maprotiline is given. Its … after treatment with very high doses of maprotiline (600 mg/kg po)… This high degree of selectivity distinguishes maprotiline from …
Number of citations: 37 journals.sagepub.com
E Eriksson, MA Hedberg, B Andersch… - …, 1995 - Elsevier
… -rating, paroxetine was significantly superior also to maprotiline. The clear-cut superiority of paroxetine over maprotiline indicates that not all antidepressant drugs are equally effective …
Number of citations: 276 www.sciencedirect.com
AE Yavuz, SH Bayarı, N Kazancı - Journal of Molecular Structure, 2009 - Elsevier
… have been used to calculate the vibrational frequencies of maprotiline in the gas phase. … of maprotiline in nonpolar CCl 4 and polar methanol and aims to evaluate maprotiline and …
Number of citations: 12 www.sciencedirect.com
BG Wells, AJ Gelenberg - Pharmacotherapy: The Journal of …, 1981 - Wiley Online Library
… maprotiline than with amitriptyline or imipramine, this issue remains unresolved. The adverse effect profile of maprotiline … about twice as frequent with maprotiline as with amitriptyline or …
JM Bouchard, J Delaunay, JP Delisle… - Acta Psychiatrica …, 1987 - Wiley Online Library
… blind treatment with either citalopram or maprotiline once daily for a period of 6 weeks. … maprotiline tablets and the other half was given placebo citalopram tablets and active maprotiline …
Number of citations: 65 onlinelibrary.wiley.com
M Dam, P Tonin, A De Boni, G Pizzolato, S Casson… - Stroke, 1996 - Am Heart Assoc
… of the norepinephrine reuptake blocker maprotiline and the … , patients were treated with placebo, maprotiline (150 mg/d), or … and the lowest in the maprotiline-treated group. Furthermore, …
Number of citations: 504 www.ahajournals.org
F De Jonghe, DP Ravelli… - …, 1991 - thieme-connect.com
… Fluoxetine ami Maprotiline in the Treatment 0/Major Depression Maprotiline served in this study as the comparison drug. This tetracyclic antidepressant inhibits noradrenaline reuptake …
Number of citations: 64 www.thieme-connect.com
SA Montgomery, SJ Rani, R McAuley… - Acta Psychiatrica …, 1981 - Wiley Online Library
… Patients received double-blind 2 tablets of placebo maprotiline and 2 tablets of placebo … mg plus 2 tablets of placebo maprotiline or 2 tablets of maprotiline each containing 75 mg plus 2 …
Number of citations: 41 onlinelibrary.wiley.com
BJ Lauritsen, H Madsen - Acta Psychiatrica Scandinavica, 1974 - Wiley Online Library
… trial, in which the tetracyclic antidepressant maprotiline (Ludiomilo) was compared with … tween maprotiline and amitriptyline. However, a significant difference in favour of maprotiline was …
Number of citations: 19 onlinelibrary.wiley.com
A Delini‐Stula, S Bischoff… - Drug Development …, 1982 - Wiley Online Library
… Moreover, maprotiline also reduced the response of mice to L-5-HTP after daily … , maprotiline and oxaprotiline distinctly differ in respect to their action on 5-HT receptors. Maprotiline …
Number of citations: 10 onlinelibrary.wiley.com

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